N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
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Overview
Description
N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a bioactive aromatic compound containing the indole nucleus . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
It is known that indole derivatives interact excellently with receptors , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, such as this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Therefore, it is plausible that N-[(2-methyl-1H-indol-5-yl)methyl]benzamide could have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the reaction of 2-methylindole with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-2-ylmethylidene)-4-methoxyaniline
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine
Uniqueness
N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-9-15-10-13(7-8-16(15)19-12)11-18-17(20)14-5-3-2-4-6-14/h2-10,19H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTXUOUUTXWAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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